(+)-delta-Selinene is a naturally occurring sesquiterpene with the molecular formula and a molecular weight of approximately 204.35 g/mol. It is classified under the selinene group, which consists of several isomeric compounds sharing the same molecular formula but differing in structure and properties. This compound is notable for its presence in various plant species, including Citrus reticulata and Silphium perfoliatum, where it contributes to the characteristic aroma of essential oils extracted from these plants .
The chemical structure of (+)-delta-Selinene includes a bicyclic framework, which is typical of many sesquiterpenes, and it exhibits specific stereochemical configurations that distinguish it from its isomers such as alpha-selinene and beta-selinene . The compound is primarily synthesized in plants through the action of the enzyme (+)-delta-Selinene synthase, which catalyzes the cyclization of farnesyl diphosphate to produce this compound as part of the terpenoid biosynthetic pathway .
The synthesis of (+)-delta-Selinene can be achieved through several methods:
(+)-delta-Selinene has several applications across various fields:
Research on interaction studies involving (+)-delta-Selinene primarily focuses on its synergistic effects with other compounds. For instance:
(+)-delta-Selinene can be compared with other related sesquiterpenes such as:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Alpha-selinene | C15H24 | Commonly found in celery seed oil; known for its distinct aroma. |
Beta-selinene | C15H24 | Present in various essential oils; has different biological activities compared to alpha-selinene. |
Gamma-selinene | C15H24 | Less common; exhibits unique chemical properties distinct from alpha and beta forms. |
The uniqueness of (+)-delta-Selinene lies in its specific stereochemistry and unique aroma profile compared to its isomers. Its distinct biological activities further differentiate it from other sesquiterpenes, making it an important subject of study in both natural product chemistry and pharmacology .
(+)-delta-Selinene represents one of the most widely distributed sesquiterpenes in the plant kingdom, with documented presence across multiple botanical families and diverse geographical regions [1]. This bicyclic sesquiterpene compound exhibits remarkable structural diversity and occurs as a significant component of essential oils in numerous plant species, contributing to their characteristic aromatic profiles and biological activities [2] [1].
The compound has been extensively documented in plants belonging to the Rutaceae family, particularly in Citrus reticulata (mandarin orange), where it constitutes a notable fraction of the essential oil composition extracted from fruit peels [1] . Within the Asteraceae family, (+)-delta-selinene has been identified in Silphium perfoliatum and various Senecio species, with Senecio polyanthemoides demonstrating particularly high concentrations reaching 32.7% of the total essential oil content in leaf extracts [1] [4].
Members of the Cannabaceae family, specifically Humulus lupulus (common hop), contain (+)-delta-selinene as a major sesquiterpene component, with concentrations of approximately 8.70% in cone and flower tissues [5]. The compound contributes significantly to the characteristic aroma profile of hop essential oils alongside other prominent sesquiterpenes such as alpha-humulene and beta-caryophyllene [5]. Gas chromatography-mass spectrometry analysis has revealed that hop essential oils contain complex mixtures of sesquiterpenes, with (+)-delta-selinene representing one of the most abundant components [5].
The Hypericaceae family, particularly Hypericum perforatum (Saint John's wort), demonstrates variable concentrations of selinene isomers, including both alpha-selinene and beta-selinene, with reported concentrations ranging from 5.5% to 6.5% depending on the plant part analyzed and geographical origin [6]. These variations highlight the influence of environmental factors, genetic background, and developmental stage on sesquiterpene accumulation patterns [6].
Remarkable concentrations of (+)-delta-selinene have been documented in Callicarpa macrophylla (Lamiaceae), where beta-selinene content reaches extraordinary levels of 37.51% to 57.01% in different plant parts, making it one of the richest natural sources of this sesquiterpene [7]. The high concentrations observed in this species suggest specialized metabolic adaptations that favor selinene biosynthesis over other sesquiterpene pathways [7].
Additional plant families contributing to the phytochemical diversity of (+)-delta-selinene include the Myrtaceae family, with Psidium cattleianum containing 4.5% delta-selinene in leaf essential oils [8]. The compound has also been identified in bryophytes, specifically Calypogeia muelleriana, indicating its presence across diverse evolutionary lineages within the plant kingdom [2].
Plant Species | Family | Plant Part | delta-Selinene Content (%) | Reference |
---|---|---|---|---|
Citrus reticulata | Rutaceae | Fruit peel | Variable* | [1] |
Silphium perfoliatum | Asteraceae | Aerial parts | Variable* | [1] |
Humulus lupulus | Cannabaceae | Cones/flowers | 8.70 | [5] |
Calypogeia muelleriana | Calypogeiaceae | Whole plant | Present | [2] |
Hypericum perforatum | Hypericaceae | Leaves/flowers | 5.5-6.5 | [6] |
Callicarpa macrophylla | Lamiaceae | Leaves | 37.51-57.01 | [7] |
Psidium cattleianum | Myrtaceae | Leaves | 4.5 | [8] |
Senecio polyanthemoides | Asteraceae | Leaves/stems | 32.7 | [4] |
*Specific quantitative data not available in sources
The biosynthesis of (+)-delta-selinene involves a highly specialized enzymatic process catalyzed by (+)-delta-selinene synthase, an enzyme classified under the Enzyme Commission number 4.2.3.76 [9] [10]. This enzyme belongs to the broader family of sesquiterpene synthases and exhibits the systematic name (2E,6E)-farnesyl-diphosphate diphosphate-lyase ((+)-delta-selinene-forming) [9] [10].
The enzymatic reaction catalyzed by (+)-delta-selinene synthase involves the cyclization of (2E,6E)-farnesyl diphosphate to produce (+)-delta-selinene and diphosphate as products [9] [10]. The reaction mechanism proceeds through an initial cyclization step that generates germacrene C as an enzyme-bound intermediate, which subsequently undergoes rearrangement to form the final (+)-delta-selinene product [9]. This multi-step cyclization process represents one of the most complex transformations in terpenoid biosynthesis, involving precise control of carbocation chemistry within the enzyme active site [11].
The enzyme requires divalent metal cations, specifically magnesium or manganese ions, as essential cofactors for catalytic activity [11]. These metal ions play crucial roles in substrate binding and in facilitating the departure of the diphosphate leaving group, which initiates the cyclization cascade [11]. Detailed biochemical studies have revealed that mutations in key aspartate residues within the conserved DDxxD motifs significantly impair enzyme activity and alter product specificity, confirming their critical importance in metal coordination and substrate positioning [11].
Extensive research conducted on grand fir (Abies grandis) has provided fundamental insights into the molecular biology and enzymology of (+)-delta-selinene synthase [12] [13]. The enzyme from this coniferous species has been cloned and characterized, revealing a protein of 581 amino acid residues with a molecular weight of approximately 67.6 kilodaltons [12]. Heterologous expression studies in Escherichia coli have demonstrated that the recombinant enzyme produces multiple sesquiterpene products, with (+)-delta-selinene representing the principal product alongside more than 30 additional sesquiterpene olefins [12] [11].
The cellular localization of (+)-delta-selinene synthase occurs primarily in the cytoplasmic compartment, where it utilizes farnesyl diphosphate substrate that is either synthesized locally through the mevalonate pathway or imported from plastidial compartments via the methylerythritol phosphate pathway [14] [15]. This subcellular distribution reflects the complex metabolic organization of terpenoid biosynthesis in plant cells, where different pathways contribute to the overall pool of isoprenoid precursors [14].
Comparative genomic analysis has revealed that (+)-delta-selinene synthase genes exhibit significant sequence similarity to other members of the terpene synthase gene family, with conserved regions that reflect shared evolutionary origins and common mechanistic features [16] [17]. The genes typically contain multiple introns and exons, with genomic organization patterns that suggest evolutionary relationships through gene duplication and functional divergence events [16].
Enzyme Property | Value/Description | Reference |
---|---|---|
Enzyme Commission Number | EC 4.2.3.76 | [9] [10] |
Systematic Name | (2E,6E)-farnesyl-diphosphate diphosphate-lyase ((+)-delta-selinene-forming) | [9] [10] |
Substrate | (2E,6E)-farnesyl diphosphate | [9] [10] |
Product | (+)-delta-selinene + diphosphate | [9] [10] |
Cofactor Requirements | Mg²⁺ or Mn²⁺ | [11] |
Reaction Mechanism | Initial cyclization via germacrene C intermediate | [9] |
Source Organism | Abies grandis, various plant species | [18] [12] |
Cellular Localization | Cytoplasm | [14] |
The metabolic engineering of terpenoid pathways represents a rapidly advancing field that aims to enhance the production of valuable sesquiterpenes, including (+)-delta-selinene, through systematic modification of biosynthetic networks in both microbial and plant systems [19] [20]. These engineering approaches focus on optimizing the supply of isoprenoid precursors and improving the efficiency of downstream biosynthetic enzymes to achieve commercially viable production levels [14] [21].
The foundation of terpenoid metabolic engineering rests on two primary biosynthetic pathways that supply the essential five-carbon building blocks isopentenyl diphosphate and dimethylallyl diphosphate [14] [15]. The methylerythritol phosphate pathway, localized in plastids and chloroplasts, initiates from the condensation of pyruvate and glyceraldehyde-3-phosphate and produces both isopentenyl diphosphate and dimethylallyl diphosphate in a 5:1 ratio [15] [22]. This pathway demonstrates higher theoretical yields for isoprenoid production and has become a primary target for engineering efforts [22].
The mevalonate pathway, operating in the cytoplasmic compartment, begins with acetyl-coenzyme A and produces isopentenyl diphosphate, which requires conversion by isopentenyl diphosphate isomerase to generate dimethylallyl diphosphate [21] [23]. Despite lower theoretical yields compared to the methylerythritol phosphate pathway, the mevalonate pathway benefits from well-characterized regulatory mechanisms and has been successfully employed in various engineering applications [21] [19].
Metabolic engineering strategies in Escherichia coli have focused on enhancing the methylerythritol phosphate pathway through overexpression of key enzymes, particularly 1-deoxyxylulose 5-phosphate synthase and 4-hydroxy-3-methylbut-2-en-1-yl diphosphate synthase [19] [22]. Research has demonstrated that 1-deoxyxylulose 5-phosphate synthase exhibits a flux control coefficient of 0.35, indicating significant control over pathway flux and making it an attractive target for engineering interventions [22]. Additionally, the enhancement of isopentenyl diphosphate isomerase activity has proven crucial for maintaining balanced precursor pools and preventing the accumulation of toxic intermediates [22].
Saccharomyces cerevisiae represents another important microbial platform for sesquiterpene production, with engineering efforts concentrating on optimizing the mevalonate pathway through upregulation of 3-hydroxy-3-methylglutaryl-coenzyme A reductase and other rate-limiting enzymes [19] [24]. The yeast system offers advantages in terms of post-translational modifications and protein folding, making it particularly suitable for expressing complex plant terpene synthases [24].
Plant-based metabolic engineering approaches have explored novel strategies for co-producing terpenoids and oils through subcellular compartment engineering [25]. These innovative approaches utilize lipid droplet targeting mechanisms to create specialized production platforms within plant cells, allowing for the simultaneous accumulation of high-value terpenoids and biofuel precursors [25]. The synthetic biology tools developed for these applications include the use of microalgal proteins to anchor terpene synthesis enzymes onto lipid droplet surfaces, effectively creating dedicated biosynthetic factories within plant tissues [25].
Hybrid engineering approaches that combine elements from both the methylerythritol phosphate and mevalonate pathways have emerged as promising strategies for optimizing precursor balance and maximizing sesquiterpene yields [21] [26]. These systems leverage the complementary strengths of each pathway while minimizing their individual limitations, resulting in more robust and efficient production platforms [26].
Host Organism | Pathway Used | Key Modifications | Target Products | Reference |
---|---|---|---|---|
Escherichia coli | MEP pathway enhancement | DXS overexpression, ispG enhancement | Various sesquiterpenes | [19] [20] |
Saccharomyces cerevisiae | MVA pathway optimization | HMG-CoA reductase upregulation | Farnesene, bisabolene | [19] [24] |
Arabidopsis thaliana | Heterologous expression | TPS10 overexpression | Sesquiterpene volatiles | [27] |
Engineered plants | Lipid droplet targeting | Subcellular compartment engineering | Terpenoids + oil co-production | [25] |
Microbial systems | Hybrid MEP/MVA systems | Balanced precursor supply | High-value sesquiterpenes | [14] [21] |
The successful implementation of metabolic engineering strategies for (+)-delta-selinene production requires careful consideration of multiple factors, including enzyme kinetics, cofactor availability, product toxicity, and metabolic burden on host organisms [21] [19]. Advanced synthetic biology tools, including CRISPR-based genome editing and modular pathway design, continue to expand the possibilities for creating highly efficient production systems that can meet industrial demands for this valuable sesquiterpene compound [28] [25].
Pathway | Cellular Location | Starting Materials | Primary Products | Key Enzymes | Advantages | Reference |
---|---|---|---|---|---|---|
MEP (Methylerythritol Phosphate) | Plastids/Chloroplasts | Pyruvate + Glyceraldehyde-3-phosphate | IPP, DMAPP (5:1 ratio) | DXS, IspG, IDI | Higher theoretical yield | [14] [15] [22] |
MVA (Mevalonate) | Cytoplasm | Acetyl-CoA | IPP (requires IDI for DMAPP) | HMG-CoA reductase, MVK | Well-characterized regulation | [21] [23] |
Hybrid Pathways | Multiple compartments | Various precursors | Balanced IPP/DMAPP | Pathway-specific enzymes | Optimized precursor balance | [21] [26] |